Phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chromene core with various substituents, including a bromo group and a carboxylate moiety, making it of significant interest for scientific research and potential therapeutic applications.
The compound can be classified under the broader category of chromenes, which are bicyclic compounds consisting of a benzene ring fused to a pyran ring. Specifically, phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is recognized for its potential in pharmaceutical applications due to its bioactive properties. Chromenes have been studied for their roles in various biological processes, including anti-inflammatory and anticancer activities, making them valuable targets in drug discovery.
The synthesis of phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yields, adhering to green chemistry principles by minimizing solvent use and employing recyclable catalysts .
The molecular formula of phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is , with a molecular weight of approximately 446.2 g/mol. The compound's structure can be represented as follows:
Property | Data |
---|---|
IUPAC Name | [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 6-bromo-2-oxochromene-3-carboxylate |
InChI | InChI=1S/C19H12BrNO7/c1-26... |
InChI Key | LLZUNYYSJOTJHA-VOTSOKGWSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/N+[O-])OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
This structure highlights the chromene core's connectivity and the locations of various functional groups, essential for understanding its reactivity and biological interactions.
Phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can undergo several chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications .
The mechanism of action for phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets within biological systems. The nitroethenyl group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects. Additionally, the chromene core may modulate enzyme activity or receptor interactions, contributing to its bioactivity .
Phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate exhibits several notable physical and chemical properties:
Phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has potential applications in various scientific fields:
The 6-bromo-2-oxo-2H-chromene core provides essential electronic and steric features governing molecular interactions. Bromine substitution at the C-6 position induces a pronounced bathochromic shift in UV-Vis absorption spectra compared to unsubstituted coumarins, extending π-conjugation and enhancing light absorption properties. Quantum chemical calculations on 6-bromo-3-phosphonocoumarins demonstrate a 14–32 nm red shift in absorption maxima relative to non-brominated analogs, attributable to reduced energy gaps between highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) [1]. This electronic perturbation facilitates charge transfer transitions critical for fluorescence applications and photosensitization in therapeutic contexts.
Crystallographic analyses reveal that bromine substitution reinforces molecular planarity. In 4-bromophenyl-2-oxo-2H-chromene-3-carboxylate—a structural analog—the coumarin ring system exhibits near-perfect planarity (root-mean-square deviation: 0.031 Å) [2]. The dihedral angle between the coumarin and pendant phenyl ring measures 25.85°, indicating moderate conjugation. This planar conformation enables optimal π-π stacking with biological targets, evidenced by centroid-centroid distances of 3.725–3.772 Å in crystal lattices [2]. Such interactions are pivotal for intercalation into DNA grooves or binding to enzyme hydrophobic pockets.
The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions. The compound’s reactivity in Pd-catalyzed Suzuki and Sonogashira reactions enables efficient derivatization, forming biaryl or alkynyl-linked pharmacophores [1]. This facilitates modular construction of hybrid molecules targeting multiple disease pathways. Additionally, bromine’s steric bulk influences metabolic stability by shielding hydrolytically sensitive sites like the lactone linkage.
Table 1: Photophysical and Crystallographic Properties of 6-Bromocoumarin Derivatives
Property | Value/Description | Significance |
---|---|---|
Absorption Shift (λmax) | +14–32 nm vs. non-brominated coumarins | Enhanced light absorption for photodynamic therapy |
Emission Wavelength (λem) | 378–404 nm | Fluorescence imaging applications |
Stokes Shift | 68–84 nm | Reduced self-quenching in biological environments |
Dihedral Angle (Coumarin-Phenyl) | 25.85° | Optimized π-π stacking with biological targets |
Centroid-Centroid Distance | 3.725–3.772 Å | Stabilizes protein-ligand interactions |
The phenyl carboxylate moiety at C-3 critically modulates pharmacokinetic behavior and target specificity. Compared to carboxylic acid derivatives, the ester group enhances lipophilicity, facilitating passive diffusion across biological membranes. Calculated logP values for phenyl 6-bromocoumarin-3-carboxylate analogs exceed those of acid counterparts by 1.5–2 units, correlating with improved cellular uptake in hepatoma and neuronal cell lines [7]. This lipophilicity balance proves essential for blood-brain barrier penetration in neurodegenerative disease therapeutics.
The ester linkage serves as a bioreversible prodrug element, undergoing enzymatic hydrolysis by carboxylesterases to release active metabolites. In vitro studies demonstrate time-dependent conversion to 6-bromo-2-oxo-2H-chromene-3-carboxylic acid in hepatic microsomes, coinciding with peak pharmacological activity . This controlled release mitigates rapid systemic clearance observed with free acids, thereby extending therapeutic effect duration.
Structurally, the planar carboxylate group enables directional hydrogen bonding with biological targets. Molecular docking of coumarin carboxylates in acetylcholinesterase (AChE) reveals critical hydrogen bonds between the ester carbonyl and residues His440 and Ser203 (bond lengths: 2.8–3.2 Å) . The phenyl ring further stabilizes binding via T-shaped π-π interactions with Phe330. These interactions confer remarkable selectivity for AChE over butyrylcholinesterase (BChE), with selectivity indices exceeding 15-fold for optimized analogs .
Table 2: Impact of C-3 Ester Groups on Molecular Properties
Parameter | Phenyl Ester | Alkyl Ester | Carboxylic Acid |
---|---|---|---|
logP (Calculated) | 3.8–4.2 | 2.9–3.5 | 1.7–2.3 |
Hydrolysis Half-life (Human Plasma) | >6 hours | 2–3 hours | N/A |
AChE Binding Affinity (ΔG, kcal/mol) | -9.3 to -10.1 | -8.2 to -8.9 | -7.5 to -8.4 |
Hydrogen Bond Acceptors | 2 | 2 | 3 |
Bromine substitution confers distinct bioactivity advantages by leveraging halogen bonding and steric effects. The bromine atom acts as a halogen bond donor to carbonyl oxygen atoms in protein targets, with interaction energies of -3.5 to -5.2 kcal/mol—comparable to hydrogen bonds [2] [7]. This phenomenon enhances binding affinity for enzymes overexpressed in pathological conditions.
In antitumor applications, bromocoumarin-carboxylates exhibit pronounced activity against hepatic carcinoma (HEPG2-1). Derivatives bearing 6-bromo substituents demonstrate IC50 values of 2.70–4.90 μM, outperforming non-halogenated analogs by 3–8-fold [7]. The bromine atom specifically enhances cytotoxicity by intercalating into DNA base pairs, as confirmed through DNA-melting studies showing ΔTm increases of 8–12°C [7]. This correlates with G2/M cell cycle arrest observed in HepG2 cells at 5 μM concentrations.
For neuropharmacology, brominated coumarin carboxylates serve as potent acetylcholinesterase (AChE) inhibitors. Kinetic studies reveal mixed-type inhibition with Kᵢ values of 49.2–86.6 nM—superior to galantamine (69.23 nM) though slightly less potent than tacrine . The 6-bromo group contributes to this activity by positioning the molecule optimally within the AChE gorge. Crucially, bromo derivatives exhibit reduced hepatotoxicity compared to tacrine analogs, attributable to attenuated quinone methide formation .
Table 3: Bioactivity Comparison of Halogenated vs. Non-Halogenated Coumarins
Biological Target | 6-Bromo Derivative Activity | Non-Halogenated Analog Activity | Enhancement Factor |
---|---|---|---|
HEPG2-1 (Liver Carcinoma) | IC₅₀: 2.70–4.90 μM | IC₅₀: 12.5–28.3 μM | 3–8× |
Acetylcholinesterase | Kᵢ: 49.2–87.5 nM | Kᵢ: 210–450 nM | 4–9× |
DNA Binding Affinity | ΔTm: +8–12°C | ΔTm: +1–3°C | 6–8× |
Tyrosine Kinase Inhibition | IC₅₀: 3.8 μM | IC₅₀: 22.7 μM | 6× |
The electron-withdrawing nature of bromine enhances compound reactivity in cellular environments. Brominated coumarins undergo faster glutathione conjugation in cytosol, generating reactive intermediates that deplete antioxidant reserves in cancer cells [7]. This mechanism synergizes with their enzyme inhibitory effects, enabling multi-target engagement. Structure-activity relationship studies confirm that 6-bromo substitution yields optimal bioactivity; relocation to C-7 or C-8 positions diminishes potency by >50% across all tested pharmacological endpoints [7].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3